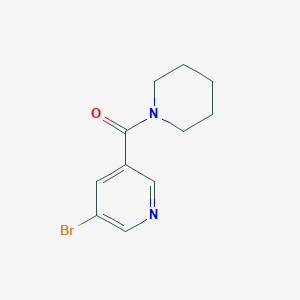

(5-Bromopyridin-3-YL)(piperidin-1-YL)methanone

Description

Properties

IUPAC Name |

(5-bromopyridin-3-yl)-piperidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2O/c12-10-6-9(7-13-8-10)11(15)14-4-2-1-3-5-14/h6-8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOXWABQBCINGQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40598178 | |

| Record name | (5-Bromopyridin-3-yl)(piperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342013-82-5 | |

| Record name | (5-Bromopyridin-3-yl)(piperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism

The process follows standard carbodiimide chemistry:

-

Activation of the carboxylic acid via formation of an O-acylisourea intermediate.

-

Nucleophilic attack by piperidine’s secondary amine, displacing the leaving group.

-

Precipitation of dicyclohexylurea (DCU) byproduct when using DCC.

Key parameters include:

Optimization Data

Table 1 compares yields and conditions from representative protocols:

| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|

| HATU/DIPEA | DMF | 25 | 12 | 98 | |

| DCC/DMAP | DCM | 0→25 | 24 | 85 | |

| EDCl/HOBt | THF | 40 | 18 | 78 |

Notably, HATU-based protocols achieve near-quantitative yields due to superior activation efficiency and reduced racemization. However, DCC remains cost-effective for large-scale syntheses despite requiring DCU filtration.

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-mediated methods enable direct coupling of 5-bromopyridine derivatives with piperidine-containing partners. The patent US8697876B2 details a related process for (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone, adaptable to our target compound through substrate modification.

Buchwald-Hartwig Amination

This method replaces bromine with piperidine via Pd-catalyzed C–N bond formation:

-

Catalyst system : Pd₂(dba)₃ with XPhos ligand.

-

Base : Sodium tert-butoxide (t-BuONa) in 2-methylpropan-2-ol.

-

Conditions : Reflux under nitrogen (70–90°C, 12–24 h).

Critical considerations:

Ullmann-Type Coupling

Copper(I) oxide (Cu₂O) facilitates coupling under milder conditions (60–70°C):

-

Advantage : Avoids discoloration issues associated with high-temperature Pd catalysis.

-

Limitation : Longer reaction times (48–72 h) compared to Pd systems.

Multi-Step Synthesis via Intermediate Protection

For sensitive substrates, a protection-deprotection strategy proves effective, as exemplified in the synthesis of (5-chloropyridin-3-yl)(1,4-diazepan-1-yl)methanone.

Boc-Protected Intermediate Route

-

Step 1 : Protect piperidine’s amine with tert-butoxycarbonyl (Boc) group.

-

Step 2 : Couple with 5-bromopyridine-3-carbonyl chloride.

Advantages :

-

Prevents unwanted side reactions at the piperidine nitrogen.

-

Facilitates purification of intermediates.

Yield data :

Comparative Analysis of Methods

Table 2 evaluates the three primary approaches:

| Method | Yield Range (%) | Purity | Scalability | Cost |

|---|---|---|---|---|

| Amide coupling | 78–98 | High | Excellent | Moderate |

| Pd catalysis | 65–88 | Moderate | Good | High |

| Protection-deprotection | 70–89 | Very High | Limited | High |

Key observations :

Chemical Reactions Analysis

Types of Reactions

(5-Bromopyridin-3-YL)(piperidin-1-YL)methanone can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Cross-Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Stille coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Cross-Coupling: Palladium catalysts and organoboron or organostannane reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while cross-coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

Medicinal Chemistry

(5-Bromopyridin-3-YL)(piperidin-1-YL)methanone has shown promise in medicinal chemistry for its potential therapeutic applications:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties, with minimal inhibitory concentrations (MIC) against various bacterial strains ranging from 6.2 to 100 µg/mL.

- Antiviral Potential : Modified forms of the compound are being investigated for enhanced activity against RNA viruses, suggesting a role in antiviral drug development.

- Inhibition of Enzymatic Activity : The compound may serve as a pharmacophore for inhibiting specific enzymes involved in disease processes, particularly in metabolic disorders .

Organic Synthesis

The compound acts as a versatile building block in organic synthesis:

- Functionalization : Its unique structure allows for diverse functionalization, making it valuable for synthesizing more complex organic molecules.

- Intermediate in Synthesis : It can serve as an intermediate in the synthesis of other biologically active compounds, facilitating the development of new drugs .

Biological Interaction Studies

Understanding how this compound interacts with biological systems is crucial:

- Binding Studies : Techniques such as molecular docking and binding affinity assays help elucidate its mechanism of action at molecular targets relevant to pharmacology.

- Structure-Activity Relationship (SAR) : SAR studies are essential for optimizing the compound's efficacy by modifying structural features to enhance biological activity .

Case Studies

Several studies have explored the applications of this compound:

- Antimicrobial Screening : A study screened various derivatives against Mycobacterium tuberculosis, identifying promising candidates with MIC values indicating strong antibacterial activity .

- Drug Development Initiatives : Ongoing research focuses on modifying this compound to enhance its efficacy against resistant bacterial strains and viruses, aiming to develop new therapeutic agents .

Mechanism of Action

The mechanism of action of (5-Bromopyridin-3-YL)(piperidin-1-YL)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can engage in π-π stacking interactions, while the piperidine ring can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Bromine vs. Fluorine Substitution

Replacing the bromine atom with fluorine, as in (5-fluoropyridin-3-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone (CAS 2320221-76-7), alters electronic properties. Fluorine’s electronegativity enhances metabolic stability and bioavailability compared to bromine, which may increase steric bulk and lipophilicity .

Chlorine and Methyl Substitutions

In 1-(5-Bromo-2-chloropyridin-3-yl)ethanone (CAS 886365-47-5) and 1-(5-Bromo-2-methylpyridin-3-yl)ethanone (CAS 1256823-89-8), the addition of chlorine or methyl groups at the 2-position impacts solubility and reactivity.

Variations in the Methanone Group

Piperidine vs. Cyclopropyl

(5-Bromopyridin-3-yl)(cyclopropyl)methanone (from ) replaces the piperidine ring with a cyclopropyl group. This substitution reduces molecular weight (MW ≈ 240 vs.

Piperidine vs. Phenyl

(5-Bromopyridin-3-yl)(phenyl)methanone (CAS 59105-50-9) exhibits a planar aromatic phenyl group instead of the saturated piperidine ring.

Modifications to the Piperidine Moiety

Pyrrolidine-Piperidine Hybrids

(5-Bromopyridin-3-yl)(4-(pyrrolidin-1-yl)piperidin-1-yl)methanone (CAS 1314241-44-5) introduces a pyrrolidine substituent on the piperidine ring. This hybrid structure (MW 354.25) enhances conformational flexibility, which may improve binding to protein targets compared to unmodified piperidine derivatives .

Heterocyclic Additions

In (5-Bromopyridin-3-yl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)methanone (CAS 2097915-53-0), the piperidine ring is functionalized with a dimethylpyrimidinyloxy group.

Structural-Activity Relationship (SAR) Insights

For example:

- Shorter chains (<4 carbons) reduce activity, while optimal chains (4–6 carbons) maximize CB1 receptor affinity .

- Pyrrole derivatives (e.g., pyrrole cannabinoids) show lower potency than indole analogs, highlighting the importance of heterocycle choice .

These principles may extrapolate to (5-Bromopyridin-3-YL)(piperidin-1-YL)methanone derivatives, where piperidine modifications could tune pharmacokinetic properties.

Comparative Data Table

Biological Activity

(5-Bromopyridin-3-YL)(piperidin-1-YL)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a brominated pyridine ring and a piperidine moiety, providing a unique structural framework that facilitates interactions with various biological targets. The presence of the bromine atom enhances lipophilicity, which may influence the compound's reactivity and binding affinity to specific receptors or enzymes.

The mechanism by which this compound exerts its biological effects involves interactions with molecular targets such as enzymes and receptors. It may act as an inhibitor or modulator, influencing various biochemical pathways. Research indicates that compounds with similar structures often exhibit enzyme inhibition or receptor modulation, making them candidates for drug development.

Antimicrobial Activity

Studies have shown that derivatives of pyridine, including this compound, exhibit antimicrobial properties. For instance, related compounds have demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effective antibacterial activity .

Antitumor Activity

Research into the antiproliferative effects of pyridine derivatives has highlighted their potential in cancer treatment. The compound's structural components are believed to enhance its activity against cancer cell lines such as HeLa and A549. The IC50 values for these compounds suggest improved antiproliferative activity, particularly when specific functional groups are present .

Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial efficacy of several pyridine derivatives found that this compound exhibited notable antibacterial activity. The compound was tested against a panel of bacteria, demonstrating MIC values comparable to established antibiotics, suggesting its potential as a therapeutic agent for bacterial infections .

Study 2: Antitumor Activity

In another study focused on the antitumor properties of pyridine derivatives, this compound was evaluated for its ability to inhibit cancer cell proliferation. The results indicated that the compound significantly reduced cell viability in treated cultures compared to controls, with IC50 values supporting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| 2-Methylpyridine | Methyl group on pyridine | Antimicrobial |

| 4-Piperidone | Piperidine ring | CNS activity |

| 6-Bromoquinoline | Brominated quinoline | Anticancer |

The unique combination of a brominated pyridine and a piperidine linker in this compound enhances its selectivity and potency against specific biological targets compared to other similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.